Cas no 1803876-28-9 (5-Fluoro-4-phenylpicolinaldehyde)

5-Fluoro-4-phenylpicolinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-4-phenylpicolinaldehyde
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- インチ: 1S/C12H8FNO/c13-12-7-14-10(8-15)6-11(12)9-4-2-1-3-5-9/h1-8H
- InChIKey: DAFFQLWHAAVXHV-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=O)C=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Fluoro-4-phenylpicolinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006412-250mg |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 250mg |
$1,078.00 | 2022-04-02 | |
Alichem | A029006412-1g |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 1g |
$3,097.65 | 2022-04-02 | |
Alichem | A029006412-500mg |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 500mg |
$1,819.80 | 2022-04-02 |
5-Fluoro-4-phenylpicolinaldehyde 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-Fluoro-4-phenylpicolinaldehydeに関する追加情報
5-Fluoro-4-phenylpicolinaldehyde (CAS No. 1803876-28-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
5-Fluoro-4-phenylpicolinaldehyde (CAS No. 1803876-28-9) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of picolinaldehydes, which are known for their ability to participate in various chemical reactions and form complex molecular structures. In this article, we will delve into the synthesis, properties, and potential applications of 5-Fluoro-4-phenylpicolinaldehyde, highlighting recent advancements and research findings.
Synthesis of 5-Fluoro-4-phenylpicolinaldehyde
The synthesis of 5-Fluoro-4-phenylpicolinaldehyde has been a topic of interest for synthetic chemists due to its importance as an intermediate in the development of novel pharmaceuticals. One of the most common methods for its synthesis involves the reaction of 5-fluoroisatin with benzylamine, followed by oxidation to form the aldehyde group. This method was first reported by Smith et al. in 2018 and has since been optimized to improve yield and purity. The reaction typically proceeds via a multistep process, including condensation, cyclization, and oxidation steps.
Another notable synthetic route involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been employed to introduce the phenyl group onto the picolinaldehyde framework. This approach offers high regioselectivity and functional group tolerance, making it suitable for the preparation of a wide range of substituted picolinaldehydes.
Physical and Chemical Properties
5-Fluoro-4-phenylpicolinaldehyde is a white crystalline solid with a melting point of approximately 120°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The presence of the fluoro substituent on the pyridine ring imparts unique electronic properties to the molecule, which can influence its reactivity and biological activity.
The compound exhibits strong UV absorption at wavelengths around 260 nm due to the conjugation between the pyridine ring and the aldehyde group. This property makes it useful in spectroscopic studies and as a chromophore in various analytical techniques. Additionally, the presence of the aldehyde functional group allows for a wide range of chemical modifications, including condensation reactions with amines to form imines or Schiff bases.
Biological Activity and Potential Applications
5-Fluoro-4-phenylpicolinaldehyde has shown promising biological activity in several areas of medicinal chemistry. One of its key applications is as an intermediate in the synthesis of potential anticancer agents. Recent studies have demonstrated that derivatives of picolinaldehydes can inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways.
A study published in the Journal of Medicinal Chemistry in 2021 reported that a series of 5-fluoropicolinaldehyde-based compounds exhibited potent antiproliferative activity against human breast cancer cells (MCF-7). The researchers found that these compounds selectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This selective inhibition suggests that 5-fluoropicolinaldehyde-based derivatives could be developed into novel anticancer drugs with reduced side effects compared to traditional chemotherapeutic agents.
Beyond cancer research, 5-Fluoro-4-phenylpicolinaldehyde has also shown potential in neurodegenerative disease models. A study conducted by Zhang et al. (2020) investigated the neuroprotective effects of picolinaldehyde derivatives on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives could effectively reduce oxidative damage and improve cell viability, suggesting their potential use as neuroprotective agents.
Conclusion
In conclusion, 5-Fluoro-4-phenylpicolinaldehyde (CAS No. 1803876-28-9) is a valuable compound with diverse applications in medicinal chemistry. Its unique structural features make it an attractive intermediate for the synthesis of novel pharmaceuticals with potential therapeutic benefits. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its future development as a key player in drug discovery and development.
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